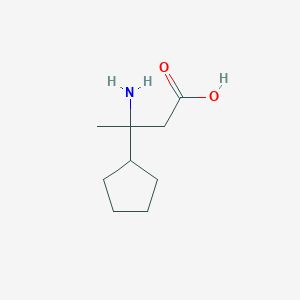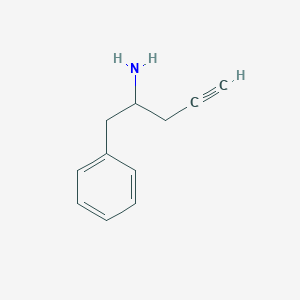![molecular formula C8H15NO3S B13297734 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione](/img/structure/B13297734.png)
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxygen, sulfur, and nitrogen atom within the ring system . It is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Chemical Reactions Analysis
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used to study the interactions of spirocyclic compounds with biological targets . In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione can be compared with other similar spirocyclic compounds, such as 1-oxa-8-azaspiro[5.5]undecane and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione . These compounds share similar structural features but differ in their specific ring systems and functional groups . The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-oxa-8λ6-thia-1-azaspiro[5.5]undecane 8,8-dioxide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11)5-1-2-8(7-13)6-12-4-3-9-8/h9H,1-7H2 |
InChI Key |
SATACHMMYYRGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCCN2)CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


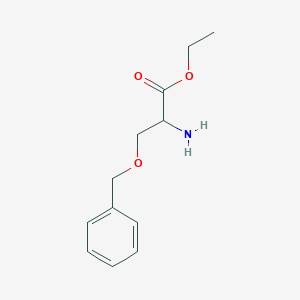
![6-Methyl-4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13297657.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13297662.png)
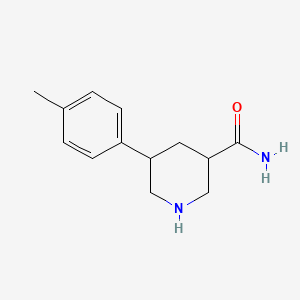


![5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13297697.png)

![3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297713.png)
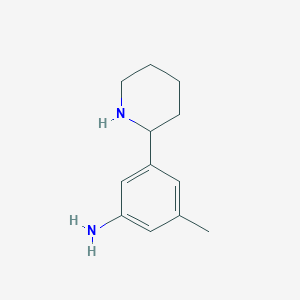
![tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate](/img/structure/B13297728.png)

